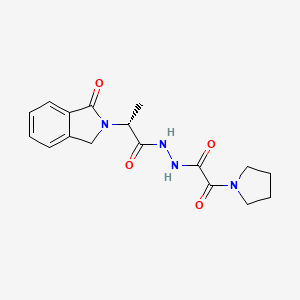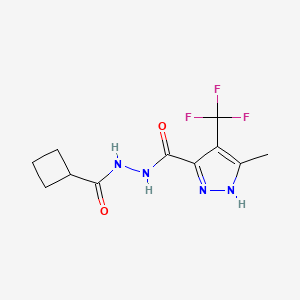
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in biological and medical research. It belongs to the family of tyrosine kinase inhibitors, which are compounds that block the activity of enzymes that play a crucial role in cell signaling and communication.
Mécanisme D'action
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide exerts its inhibitory effect on EGFR by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation of tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. As a result, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide blocks the proliferation and survival of cells that depend on EGFR signaling.
Biochemical and Physiological Effects:
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines that overexpress EGFR. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has several advantages as a research tool, including its high potency and specificity for EGFR, its well-characterized mechanism of action, and its availability from commercial sources. However, it also has some limitations, including its relatively high cost, its potential off-target effects on other kinases, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide in scientific research. One area of interest is the development of new derivatives of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with improved potency and selectivity for EGFR. Another area of interest is the investigation of the role of EGFR in non-cancerous diseases, such as cardiovascular and neurological disorders. Finally, the combination of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with other targeted therapies or immunotherapies may hold promise for the treatment of refractory cancers.
Méthodes De Synthèse
The synthesis of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide involves several steps, starting from the reaction of 2-hydroxy-6-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-ethoxy-2-methoxycyclobutanone. The resulting intermediate is then converted to N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide through a series of reactions involving reduction, acylation, and cyclization.
Applications De Recherche Scientifique
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been extensively used in scientific research as a tool to investigate the role of epidermal growth factor receptor (EGFR) in various cellular processes. EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell proliferation, differentiation, and survival. N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide inhibits the activity of EGFR by binding to its ATP-binding site, thus preventing the phosphorylation of downstream signaling molecules.
Propriétés
IUPAC Name |
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-21-12-8-9(14(12)20-3)16-15(18)13-10(17)6-5-7-11(13)19-2/h5-7,9,12,14,17H,4,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWRVHVQXUTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC)NC(=O)C2=C(C=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanone](/img/structure/B7437811.png)
![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)

![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)

![2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)

![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)


![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)